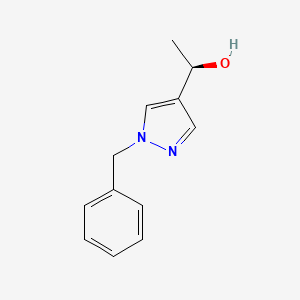

(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1R)-1-(1-benzylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMHCYFAUDBND-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of existing literature, case studies, and research findings.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various pyrazole derivatives. For instance, compounds similar to This compound have demonstrated significant inhibition of free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| 10d | 64.5–81% (20 min) | Negligible (8–46%) |

| 10a | 57% (20 min) | Negligible (8–46%) |

These results suggest that modifications in the pyrazole structure can enhance antioxidant properties, which are crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. For example, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, certain compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, indicating significant anti-inflammatory potential .

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens. A notable study reported that certain pyrazole compounds demonstrated effective antibacterial activity against strains like E. coli and S. aureus. The presence of specific functional groups in the benzyl moiety enhanced the antimicrobial efficacy:

| Microorganism | Activity Level |

|---|---|

| E. coli | Effective |

| S. aureus | Effective |

| Pseudomonas aeruginosa | Moderate |

These findings emphasize the importance of structural modifications in enhancing the biological activity of pyrazole derivatives .

4. Anticancer Activity

The potential anticancer properties of This compound have been explored in various cancer cell lines. For instance, studies on lung cancer cells indicated that certain pyrazole derivatives could inhibit cell proliferation effectively at low concentrations, suggesting their role as cytostatic agents .

Case Study 1: Synthesis and Evaluation

A recent synthesis study focused on creating novel pyrazole compounds with varying substituents on the benzyl ring. The resultant compounds were screened for biological activity using both in vitro and in vivo models. One compound showed significant promise in reducing tumor size in animal models when administered at specified dosages.

Case Study 2: Structure-Activity Relationship (SAR)

Another important study investigated the structure-activity relationship of various pyrazole derivatives. The findings revealed that specific substitutions on the benzyl ring significantly influenced both antioxidant and anti-inflammatory activities, guiding future design strategies for more potent derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally similar to (1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol can effectively inhibit the growth of various bacterial strains. A comparative analysis of several pyrazole derivatives revealed minimum inhibitory concentrations (MICs) against common pathogens:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| A | Escherichia coli | 128 |

| B | Staphylococcus aureus | 64 |

| C | Pseudomonas aeruginosa | 256 |

These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy, making such compounds promising candidates for drug development in treating bacterial infections .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects. A study demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Agricultural Applications

Pesticidal Activity

this compound has been explored for its pesticidal properties. Research has indicated that certain pyrazole derivatives can act as effective herbicides and insecticides. For example, a series of synthesized pyrazole compounds were evaluated for their ability to inhibit the growth of specific weeds and pests, showing promising results in terms of efficacy and selectivity .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. For instance, polymers derived from pyrazole derivatives have shown improved resistance to thermal degradation compared to conventional polymers .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, with an MIC of 64 μg/mL. This suggests potential for development into a therapeutic agent for treating bacterial infections.

Case Study 2: Pesticidal Application

In agricultural research, a series of experiments evaluated the effectiveness of pyrazole-based pesticides containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70% within two weeks of application, indicating its potential as an effective pesticide.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among pyrazole derivatives include substituents on the pyrazole ring and the aromatic moiety. The table below highlights differences:

Key Observations :

- Electronic Effects : Methoxy groups (e.g., in 4-methoxyphenyl derivatives) introduce electron-donating effects, altering hydrogen-bonding capacity and receptor interactions .

Q & A

Q. Example Synthetic Route Table

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Benzyl bromide, K₂CO₃, DMF, 80°C | Benzylation of pyrazole | |

| 2 | NaBH₄ with chiral ligand, ethanol, 0°C | Stereoselective reduction | |

| 3 | Column chromatography (SiO₂, hexane:EtOAc) | Purification |

How can enantiomeric excess (ee) be optimized during synthesis?

Advanced

Enantiomeric purity can be enhanced via:

- Asymmetric catalysis : Use chiral ligands like BINAP or Salen complexes during ketone reduction.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Chiral chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers post-synthesis.

Monitor ee using chiral HPLC (e.g., Daicel columns, hexane:isopropanol 90:10) or polarimetry. For critical applications, aim for >98% ee by iterative recrystallization .

What spectroscopic methods confirm the structure and stereochemistry?

Q. Basic

- NMR : ¹H NMR identifies benzyl (δ 7.2–7.4 ppm, multiplet) and pyrazole (δ 8.1–8.3 ppm, singlet) protons. ¹³C NMR confirms the chiral center (δ 70–75 ppm).

- IR : O-H stretch (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 218 (C₁₂H₁₄N₂O⁺).

- Optical rotation : [α]₂₅ᴅ +15° to +25° (c = 1, EtOH) confirms (R)-configuration .

How to resolve NMR data contradictions caused by rotational isomerism?

Advanced

Dynamic rotational isomerism in the benzyl group can split NMR signals. Use:

- Variable-temperature NMR : Cool to −40°C in CDCl₃ to slow rotation and resolve splitting.

- 2D NMR (NOESY) : Correlate spatial proximity of benzyl protons to the chiral center.

- DFT calculations : Simulate expected splitting patterns using Gaussian09 at the B3LYP/6-31G* level .

What in vitro assays assess biological activity?

Q. Basic

- Receptor binding : Radioligand displacement assays (e.g., GABAₐ receptors using [³H]muscimol).

- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., acetylcholinesterase).

- Cytotoxicity : MTT assay in HEK-293 or SH-SY5Y cell lines .

How to address discrepancies between in vitro and in vivo efficacy?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP > 2.5 preferred).

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF.

- Pro-drug strategies : Modify hydroxyl group to esters for improved bioavailability .

What safety precautions are recommended for handling?

Q. Basic

- PPE : Gloves (nitrile), goggles, lab coat.

- Ventilation : Use fume hoods; avoid inhalation (GHS Category 4 toxicity).

- Storage : −20°C under argon; incompatible with strong oxidizers .

How to mitigate hazards during large-scale reactions?

Q. Advanced

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress.

- Controlled addition : Use syringe pumps for pyrophoric reagents (e.g., NaBH₄).

- Waste treatment : Quench excess reductants with acetone before disposal .

What chromatographic methods ensure purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.